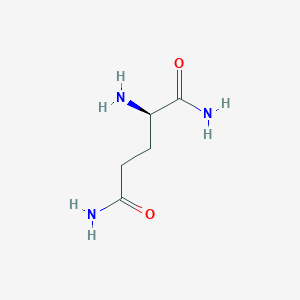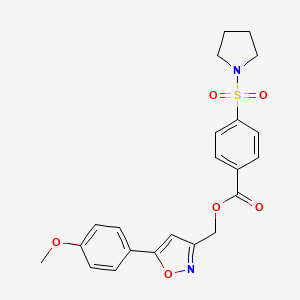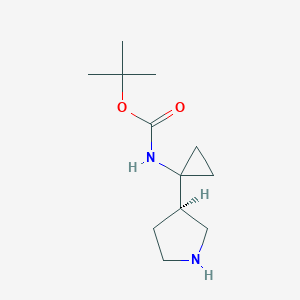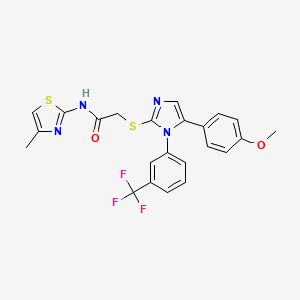![molecular formula C19H19FN4O3S B2411347 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034453-63-7](/img/structure/B2411347.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound with unique chemical and physical properties. This compound combines a benzo[c][1,2,5]thiadiazole moiety with an indole derivative, resulting in a multifaceted structure that exhibits interesting biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through nitration, reduction, and condensation reactions. Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis may utilize flow chemistry techniques for continuous production, improving efficiency and scalability. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the various functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions such as elevated temperatures, specific solvent systems, and the presence of catalysts are optimized to drive these transformations effectively.
Major Products Formed: Major products formed from these reactions can include derivatives with altered functional groups, such as hydroxylation or halogenation products. Each reaction pathway offers a distinct set of derivatives, expanding the compound's utility in various research and industrial contexts.
Applications De Recherche Scientifique
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology, it's used in studies involving cellular processes and signaling pathways due to its potential bioactivity. In medicine, its derivatives are investigated for therapeutic properties, including anticancer and antimicrobial activities. In industry, it finds use in the development of new materials and compounds with unique properties for various technological applications.
Mécanisme D'action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide exerts its effects is often through interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, with the compound influencing biological pathways and processes. The specific pathways involved depend on the biological context and the functional groups present in the compound, facilitating a range of biochemical interactions.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as other indole or benzo[c][1,2,5]thiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide stands out due to the presence of the fluoro and dioxidobenzo moieties. These unique functional groups can influence its reactivity and biological activity, making it a valuable compound for specific applications. Similar compounds may include indole-3-acetic acid, benzo[c][1,2,5]thiadiazole-7-carboxylic acid, and their derivatives, each offering different properties and utilities.
And there you have it! Hope that was detailed enough to inspire your next big project
Propriétés
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-17-7-6-14(20)11-18(17)24(28(23,26)27)9-8-21-19(25)10-13-12-22-16-5-3-2-4-15(13)16/h2-7,11-12,22H,8-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQERANZORUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411281.png)
![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

